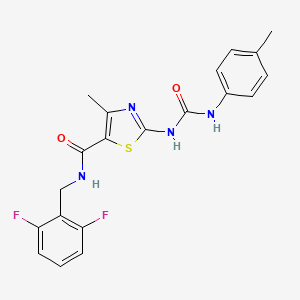

N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, also known as DTUC, is a chemical compound that has been studied for its potential use in scientific research applications. DTUC is a thiazole-based compound that has been shown to have a high affinity for the cannabinoid receptor CB2, which is involved in immune system regulation and inflammation. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Thiazole derivatives, including those related to N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, have been synthesized and characterized, providing foundational knowledge for further applications. Studies have focused on the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, highlighting the importance of spectroscopic and single crystal X-ray diffraction (SC-XRD) techniques in understanding the structure and properties of these compounds. The studies also delve into computational analyses like density functional theory (DFT) to predict nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs), indicating potential for technological applications (Haroon et al., 2019).

Biological Activities

Thiazole-5-carboxamide derivatives have been explored for their diverse biological activities. These compounds have shown promising antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. Specific studies report on the synthesis of such derivatives and their microbial screening, revealing their effectiveness against various bacterial and fungal strains. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Mhaske et al., 2011).

Optical and Electrochemical Properties

Research on thiazolothiazole fluorophores and related structures has demonstrated strong fluorescence and reversible electrochromism, suggesting applications in optoelectronic devices, electron transfer sensing, and photochemical applications. The unique electrochemical properties of these compounds make them attractive for multifunctional uses (Woodward et al., 2017).

Environmental Applications

The development of novel magnetic nanoadsorbents based on thiazole derivatives for the removal of heavy metals from industrial wastes showcases the environmental application of these compounds. Such studies provide a foundation for using thiazole derivatives in water treatment and environmental remediation, indicating their potential in addressing pollution and enhancing environmental sustainability (Zargoosh et al., 2015).

Mecanismo De Acción

Thiazoles

are a type of organic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Propiedades

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O2S/c1-11-6-8-13(9-7-11)25-19(28)26-20-24-12(2)17(29-20)18(27)23-10-14-15(21)4-3-5-16(14)22/h3-9H,10H2,1-2H3,(H,23,27)(H2,24,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPVAORYADKQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2966429.png)

![3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)

![3-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2966437.png)

![4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2966438.png)

![Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2966442.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2966443.png)

![1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2966449.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2966451.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2966452.png)